

# Spectroscopic Analysis of 1-Bromopropane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromopropane

Cat. No.: B046711

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-bromopropane**, targeting researchers, scientists, and drug development professionals. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-bromopropane** ( $\text{CH}_3\text{CH}_2\text{CH}_2\text{Br}$ ), both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for its characterization.

### $^1\text{H}$ NMR Spectroscopy Data

The  $^1\text{H}$  NMR spectrum of **1-bromopropane** shows three distinct signals, corresponding to the three different chemical environments of the protons in the molecule.<sup>[1][2][3]</sup>

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
$\text{CH}_3$	1.01 - 1.03	Triplet (t)	3H	~7
$\text{CH}_2\text{CH}_2\text{Br}$	1.87 - 1.88	Sextet	2H	~7
$\text{CH}_2\text{Br}$	3.37 - 3.39	Triplet (t)	2H	~6.67

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The triplet at approximately 1.03 ppm corresponds to the methyl ( $\text{CH}_3$ ) protons.[\[1\]](#) It is split into a triplet by the adjacent methylene ( $\text{CH}_2$ ) group ( $n+1 = 2+1 = 3$ ). The signal around 1.87 ppm is a sextet and is assigned to the central methylene protons ( $\text{CH}_2\text{CH}_2\text{Br}$ ).[\[1\]](#) This complex splitting pattern arises from coupling to both the methyl protons ( $n=3$ ) and the other methylene protons ( $n=2$ ), resulting in a theoretical multiplet of  $(3+1)(2+1) = 12$  lines, which appears as a sextet. The triplet at approximately 3.39 ppm is attributed to the methylene protons attached to the bromine atom ( $\text{CH}_2\text{Br}$ ).[\[1\]](#) The electronegativity of bromine causes a downfield shift for these protons.[\[3\]](#) This signal is split into a triplet by the adjacent central methylene group ( $n+1 = 2+1 = 3$ ).

## $^{13}\text{C}$ NMR Spectroscopy Data

The  $^{13}\text{C}$  NMR spectrum of **1-bromopropane** displays three signals, indicating three unique carbon environments in the molecule.[\[5\]](#)

Assignment	Chemical Shift ( $\delta$ , ppm)
$\text{CH}_3$	13.17
$\text{CH}_2\text{CH}_2\text{Br}$	26.47
$\text{CH}_2\text{Br}$	36.06

Data sourced from a single reference.

The carbon atom directly bonded to the electronegative bromine atom ( $\text{CH}_2\text{Br}$ ) is the most deshielded and therefore appears at the lowest field (highest ppm value).[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-bromopropane** is characterized by C-H stretching and bending vibrations, as well as the C-Br stretching vibration.

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity
~2960, ~2870	C-H stretch (alkyl)	Strong, sharp
~1465, ~1375	H-C-H bend	Medium
~1300-1150	CH <sub>2</sub> wag (-CH <sub>2</sub> Br)	Characteristic
~690-515	C-Br stretch	Weak to medium

Data sourced from a single reference.[6]

The strong, sharp peaks around 2960 and 2870 cm<sup>-1</sup> are characteristic of C-H stretching in the alkyl groups.[6] The absorptions around 1465 and 1375 cm<sup>-1</sup> correspond to H-C-H bending vibrations.[6] The C-Br stretching vibration is observed in the fingerprint region of the spectrum, typically between 690 and 515 cm<sup>-1</sup>. [6]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **1-bromopropane** shows characteristic isotopic peaks for bromine and various fragmentation patterns.

m/z	Assignment	Relative Intensity
124	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> <sup>81</sup> Br] <sup>+</sup> (M+2)	~97% of m/z 122
122	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> <sup>79</sup> Br] <sup>+</sup> (M)	~100%
43	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>	Base Peak
27	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	-

Data sourced from multiple references.[7][8]

A key feature in the mass spectrum of **1-bromopropane** is the presence of two molecular ion peaks at m/z 122 and 124, with nearly equal intensity.[7][8] This is due to the two naturally occurring isotopes of bromine, <sup>79</sup>Br and <sup>81</sup>Br, which have almost equal abundance.[7] The base

peak in the spectrum is at  $m/z$  43, which corresponds to the propyl cation ( $[\text{CH}_3\text{CH}_2\text{CH}_2]^+$ ) formed by the loss of the bromine radical.<sup>[7]</sup>

## Experimental Protocols

### NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
  - Accurately weigh 5-25 mg of **1-bromopropane** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.<sup>[9]</sup>
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.<sup>[9][10]</sup> Chloroform-d is a common choice for nonpolar organic compounds.<sup>[9]</sup>
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.<sup>[9]</sup>
  - Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.<sup>[10]</sup>
  - The final liquid column in the NMR tube should be approximately 4.0 to 5.0 cm high.<sup>[9]</sup>
  - Cap the NMR tube securely.<sup>[9]</sup>
  - Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol or acetone) to remove any fingerprints or dust.<sup>[9][11]</sup>
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.<sup>[9]</sup>
  - Shim the magnetic field to optimize its homogeneity and achieve high resolution.<sup>[9]</sup>
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).<sup>[9]</sup>

- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[9] For  $^{13}\text{C}$  NMR, a higher number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Acquire the Free Induction Decay (FID).
- Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the NMR spectrum.
- Reference the spectrum using an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[1]

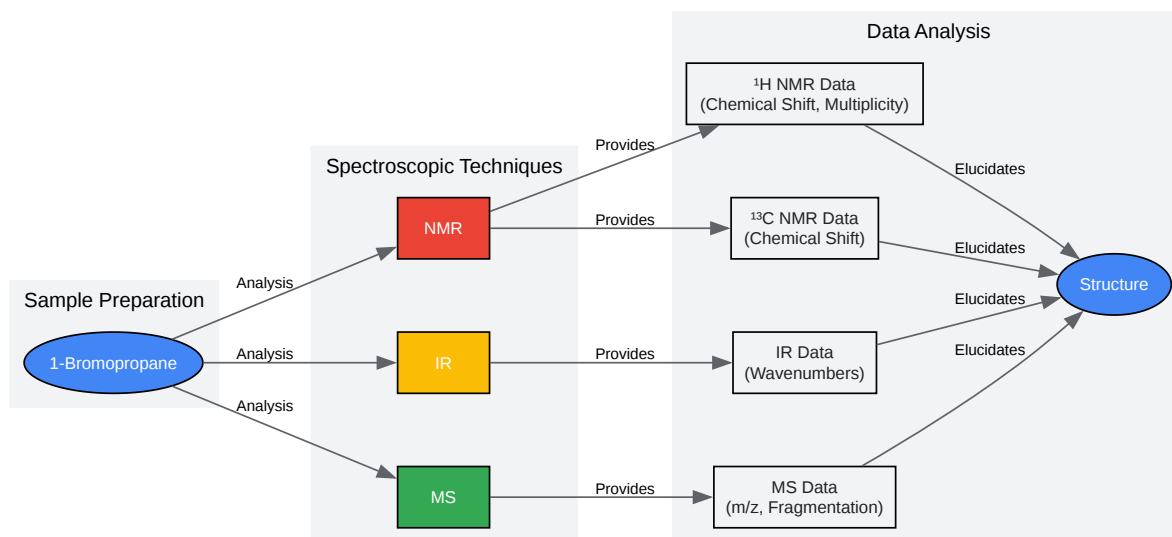
## IR Spectroscopy Protocol (Neat Liquid Sample)

- Sample Preparation:
  - Obtain two clean and dry salt plates (e.g., NaCl or KBr).[12][13] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
  - Using a clean Pasteur pipette, place one to two drops of neat **1-bromopropane** onto the center of one salt plate.[12][13]
  - Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.[12][13] The liquid should spread evenly without air bubbles. [12]
- Instrument Setup and Data Acquisition:
  - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[12]
  - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) or instrument-related absorptions.
  - Acquire the sample spectrum.
  - After the measurement, clean the salt plates thoroughly with a dry solvent (e.g., acetone or isopropanol) and return them to a desiccator for storage.[13][14]

## Mass Spectrometry Protocol (Volatile Liquid Sample)

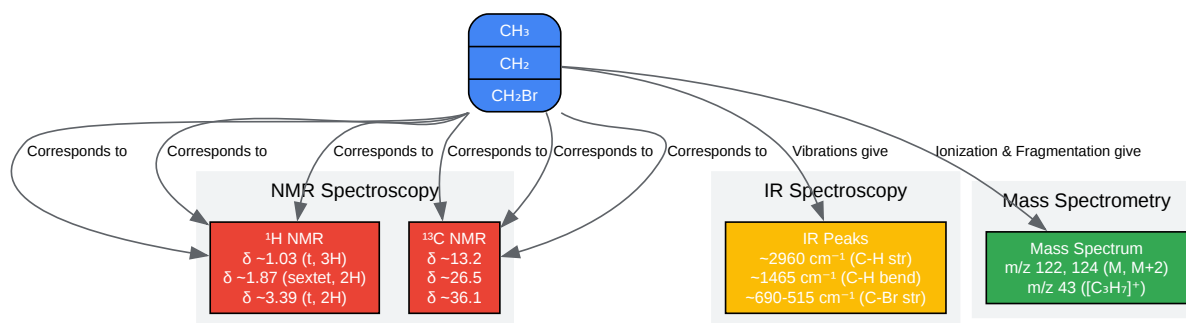
- Sample Introduction:
  - For a volatile liquid like **1-bromopropane**, the sample is typically introduced into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
  - In a typical electron ionization (EI) source, the sample is introduced into a high-vacuum chamber.[\[15\]](#)
- Ionization:
  - The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[\[15\]](#)[\[16\]](#)
  - This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion (radical cation),  $[M]^+\bullet$ .[\[16\]](#) Excess energy from this process can cause the molecular ion to fragment into smaller ions and neutral species.[\[16\]](#)
- Mass Analysis:
  - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[\[16\]](#)
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[\[16\]](#)
- Detection:
  - The separated ions are detected by a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions at each  $m/z$  value.[\[16\]](#)
  - The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its  $m/z$  ratio.[\[16\]](#)

## Visualizations



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Caption: Workflow of Spectroscopic Analysis for **1-Bromopropane**.



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Caption: Correlation of **1-Bromopropane** Structure with Spectroscopic Data.

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